Ammelide

Description

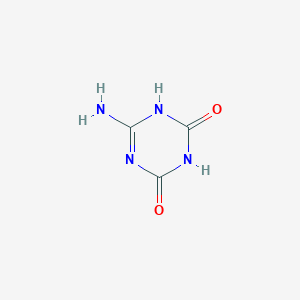

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKUZVBSHIWEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214757 | |

| Record name | Ammelide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-93-2, 167613-80-1 | |

| Record name | Ammelide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammelide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMMELIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammelide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 167613-80-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMELIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J604QC4098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Recent research has introduced the first metal-organic framework (MOF) utilizing ammelide as an organic ligand. This novel MOF demonstrates exceptional stability in boiling water and high sensitivity for detecting dichromate ions. The study highlights the potential for this compound-based frameworks in environmental sensing applications, particularly for heavy metal detection in water sources .

Detection of Contaminants

This compound has been employed in analytical methods for detecting contaminants such as melamine and cyanuric acid in food products. A micellar electrokinetic chromatography (MEKC) method was developed for the simultaneous determination of melamine, this compound, ammeline, and cyanuric acid in milk products. This method showcased high sensitivity and efficiency, making it suitable for food safety monitoring .

Chromatographic Techniques

This compound’s presence in food matrices has prompted the development of advanced chromatographic techniques for its detection. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established to analyze triazine compounds, including this compound, in infant formula samples. This technique allows for precise quantification and risk assessment related to food contamination incidents .

Flame Retardant Compositions

This compound is also noted for its potential use in flame retardant formulations. It can be synthesized from melamine through solid-to-solid reactions involving biocatalysts. The resulting products exhibit flame retardant properties that can be utilized in various industrial applications, particularly in plastics and textiles .

Food Safety Incidents

One significant case study involved the contamination of infant formula with melamine and its derivatives, including this compound. The incident raised awareness about the risks associated with these compounds and led to stricter regulations on food safety standards globally. The analysis of contaminated samples revealed varying concentrations of this compound alongside other triazines, underscoring the need for effective detection methods .

Summary Table of Applications

Comparison with Similar Compounds

Thermal Stability and Formation Pathways

- Ammelide vs. Ammeline : this compound forms from ammeline via ammonation under elevated pressures, but this is rare in SCR systems. Instead, this compound directly decomposes to melem (a precursor to graphitic carbon nitride) at >300°C . Ammeline, by contrast, is less thermally stable and converts to this compound in enzymatic pathways (e.g., via melamine deaminase) .

- This compound vs. CYA : CYA dominates at lower pyrolysis temperatures (473–623 K), while this compound becomes prominent above 573 K. CYA sublimes at ~623 K, whereas this compound persists in solid deposits until higher temperatures .

- Role in Urea Pyrolysis : Biuret decomposes to this compound and CYA at >190°C, with this compound yield increasing at higher flow rates (86.86–121.6 kg/hr) . Triuret may act as an intermediate in this pathway .

Analytical Detection

This compound is co-detected with melamine, ammeline, and CYA using advanced chromatographic techniques:

- HILIC/ESI-MS : Limits of detection (LOD) for this compound: 0.03 µg/mL (MEKC) vs. 0.15 ng/mL (LC-MS/MS) .

- GC-MS : Tri-TMS derivatives of this compound elute at 10.6 min, distinguishable from ammeline (11.6 min) and CYA (9.4 min) .

Environmental and Industrial Relevance

- In infant formula, this compound concentrations are imputed at 0.15 ng/mL when below LOD .

- Wastewater Treatment : this compound is removed during aerobic/anaerobic degradation of pharmaceuticals like metformin .

- Material Science : this compound serves as a building block for ultramicroporous Cd-MOFs, enabling sensitive detection of dichromate ions (Ksv = 2.93×10⁴ M⁻¹) .

Preparation Methods

Pyrolysis of Dicyandiamide with Aqueous Ammonia

A classical method involves heating dicyandiamide with aqueous ammonia at 160–170°C under pressurized conditions. The reaction proceeds via cyclization, where dicyandiamide undergoes trimerization to form this compound. This pathway is characterized by moderate yields (60–70%) but requires stringent temperature control to avoid over-decomposition into cyanuric acid. Side products such as melamine and ammeline are common, necessitating post-synthesis purification through recrystallization or acid-base extraction.

Acid-Catalyzed Decomposition of Melam

Heating melam (a melamine polymer) with concentrated sulfuric acid at 190°C produces this compound through selective deamination. The sulfuric acid acts as both a catalyst and dehydrating agent, stripping ammonia groups from melam’s structure. However, this method generates hazardous waste, including sulfonated byproducts, complicating large-scale adoption. Recent studies suggest that substituting sulfuric acid with phosphoric acid reduces toxicity but compromises yield by 15–20%.

Solid-to-Solid Biocatalytic Conversion

Enzymatic Hydrolysis of Melamine

A breakthrough in this compound synthesis involves the enzymatic conversion of melamine using amidohydrolase enzymes. In this process, melamine is suspended in an aqueous reaction mixture containing a biocatalyst (e.g., Frza or TriA enzymes), which selectively hydrolyzes amino groups to hydroxyl groups. The reaction occurs at mild temperatures (25–40°C) and neutral pH, preserving enzyme activity and minimizing energy input.

Reaction Mechanism

The enzyme catalyzes a two-step deamination:

-

Melamine → Ammeline : Hydrolysis of one amino group to hydroxyl.

-

Ammeline → this compound : Further hydrolysis of a second amino group.

The solid-to-solid reaction ensures that this compound precipitates directly from the aqueous phase, simplifying recovery to filtration and water washing. This method achieves near-quantitative yields (95–99%) with negligible cyanuric acid formation, addressing a key limitation of thermal routes.

Process Optimization

Key parameters influencing yield include:

-

Substrate Loading : Higher melamine concentrations (≥200 g/L) reduce reaction time but risk enzyme inhibition.

-

Biocatalyst Form : Immobilized enzymes on silica carriers enhance reusability (>10 cycles) compared to free enzymes.

-

pH Control : Maintaining pH 7.0–7.5 prevents enzyme denaturation and unwanted side reactions.

Table 1: Comparative Performance of Biocatalytic vs. Traditional Methods

Mechanochemical Synthesis Pathways

Urea Thermolysis and Intermediate Rearrangement

Recent computational studies propose a pathway where urea decomposes into biuret and triuret, which subsequently rearrange into this compound. At 300–400°C, urea undergoes condensation to form triuret, followed by cyclization via transition states (e.g., TS18–TS21) to yield this compound. This route avoids solvents but requires precise temperature control to prevent cyanuric acid formation.

Kinetic Monte Carlo Simulations

Simulations reveal that this compound formation preferentially occurs through intermediates A1–A3 rather than cyanuric acid-derived pathways. The activation energy for triuret-to-ammelide conversion is 32.4 kcal/mol, significantly lower than cyanuric acid pathways (47.1 kcal/mol).

Industrial-Scale Production Challenges

Purification and Analytical Methods

Post-synthesis purification typically involves solvent extraction or column chromatography. A standardized protocol uses a 10:40:50 (v/v) mixture of diethylamine, water, and acetonitrile to isolate this compound from reaction mixtures. High-performance liquid chromatography (HPLC) with UV detection at 240 nm ensures purity ≥98%.

Table 2: HPLC Conditions for this compound Quantification

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 (4.6 × 250 mm) | 10 mM NH₄Ac in MeOH:H₂O (70:30) | 1.0 mL/min | UV 240 nm | 6.8 min |

Environmental and Economic Considerations

Biocatalytic methods reduce wastewater generation by 80% compared to acid-catalyzed routes. However, enzyme production costs remain a barrier, with immobilized biocatalysts priced at $120–150/kg. Scaling reactors beyond 1,000 L introduces mixing inefficiencies, necessitating novel bioreactor designs .

Q & A

Q. What are the most reliable methods for synthesizing high-purity ammelide in laboratory settings?

this compound can be synthesized via oxidation of 5-Azacytosine using hydrogen peroxide under controlled conditions, achieving >90% purity. Key steps include optimizing reaction temperature (60–80°C), molar ratios of reactants, and purification via recrystallization. High-performance liquid chromatography (HPLC) is recommended for purity validation .

Q. Which analytical techniques are suitable for detecting and quantifying this compound in complex matrices?

HPLC coupled with UV detection at 230 nm is widely used for simultaneous quantification of this compound and its analogues (e.g., melamine, cyanuric acid). However, sensitivity limitations arise due to weak UV absorption below 250 nm. Alternative methods include Fourier transform-infrared (FT-IR) spectroscopy for structural identification and thermogravimetric analysis (TG) to study decomposition profiles .

Q. How does this compound form during urea decomposition, and what are its intermediate roles?

this compound is a by-product of urea thermolysis, forming in the third decomposition stage (250–360°C) alongside cyanuric acid. It originates from cyclization reactions of biuret or triuret intermediates. Experimental studies using TG/DSC and GC/MS confirm its transient role before sublimation or decomposition above 360°C .

Q. What enzymatic assays are effective for studying this compound deamination?

The AtzC enzyme catalyzes this compound deamination, releasing ammonia. Activity can be measured via a glutamate dehydrogenase (GDH)-coupled assay, monitoring ammonia production spectrophotometrically at 340 nm. Optimize pH (6.5–8.5) and substrate concentration (e.g., 400 μM this compound) to determine kinetic parameters (KM, Vmax) .

Q. How stable is this compound under high-temperature conditions?

this compound remains stable up to 360°C but sublimes or decomposes at higher temperatures. Stability assays using TG reveal mass loss profiles dependent on crucible geometry (e.g., plate vs. cylinder), with decomposition rates varying from 5.58% to 9.34% under different heating conditions (2–10 K min⁻¹) .

Advanced Research Questions

Q. How can computational loop remodeling improve enzyme specificity for this compound deamination?

Anchored loop redesign protocols enable precise enzyme engineering, as demonstrated with human guanine deaminase (hGDA). Computational models incorporating backbone flexibility predict loop conformations within 1-Å Cα-RMSD accuracy. Experimental validation shows a 4:1 activity ratio favoring this compound over native substrates .

Q. What experimental contradictions exist in thermal decomposition data for this compound, and how can they be resolved?

Discrepancies in TG data (e.g., mass loss rates under plate vs. cylinder crucibles) arise from heat transfer variations and kinetic vs. thermodynamic dominance. Standardizing crucible geometry and heating rates (e.g., 10 K min⁻¹) minimizes artifacts. Kinetic models must account for sublimation equilibria and parallel decomposition pathways .

Q. How can this compound-derived metal-organic frameworks (MOFs) enhance environmental sensing applications?

this compound serves as a ligand in ultramicroporous Cd-MOFs, enabling selective dichromate ion detection. The MOF’s stability in boiling water and high sensitivity (Ksv = 2.93×10⁴ M⁻¹) are attributed to its rigid pore structure. Synthesis involves solvothermal methods with Cd(II) ions and this compound at 120°C for 48 hours .

Q. What challenges arise in kinetic modeling of this compound decomposition pathways?

Current models fail to reproduce mass transfer effects at sample surfaces and gas-phase reactions. For example, this compound sublimation is modeled as irreversible, neglecting equilibrium processes. Integrating thermodynamic data for cyanuric acid and refining reaction networks (e.g., adding 6 global steps for this compound decomposition) improve accuracy .

Q. How can HPLC conditions be optimized for sensitive detection of this compound in toxicological studies?

Enhance sensitivity by using mobile phases with ion-pairing agents (e.g., hexanesulfonate) and adjusting pH to 3.0–3.5. Limit of detection (LOD) can be reduced to <1 ppm by coupling with mass spectrometry (LC-MS/MS). Validate methods using spiked samples and cross-check with FT-IR for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.